

Stability and Degradation of s-Trioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Formaldehyde, dimer*

CAS No.: *287-50-3*

Cat. No.: *B13752080*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Trioxane, a stable cyclic trimer of formaldehyde, is a versatile chemical intermediate utilized in various industrial and pharmaceutical applications. A thorough understanding of its stability and degradation pathways is critical for its safe handling, formulation development, and environmental fate assessment. This technical guide provides a comprehensive overview of the stability of s-trioxane under various conditions and details its primary degradation mechanisms, including acid-catalyzed hydrolysis, thermal decomposition, and potential photolytic degradation. Quantitative data from published studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for investigating its degradation are also provided, along with visual representations of key processes to facilitate understanding.

Introduction

1,3,5-Trioxane (s-trioxane) is a white crystalline solid with a chloroform-like odor.[1] It is a cyclic ether and a stable trimer of formaldehyde.[1][2] Its stability and tendency to depolymerize to formaldehyde under specific conditions are key to its utility in various applications, including as

a precursor for polyoxymethylene plastics, a binder in textiles and wood products, and even as a solid fuel source.[2] In pharmaceutical contexts, its controlled degradation to release formaldehyde can be leveraged for specific applications.

This guide delves into the core aspects of s-trioxane's stability and degradation, providing researchers and drug development professionals with the necessary technical information to work with this compound effectively and safely.

Chemical and Physical Properties

A summary of the key chemical and physical properties of s-trioxane is presented in Table 1.

Table 1: Chemical and Physical Properties of s-Trioxane

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₆ O ₃	[3]
Molecular Weight	90.08 g/mol	[3]
Appearance	White crystalline solid	[3]
Odor	Chloroform-like	[3]
Melting Point	61-64 °C	[2]
Boiling Point	115 °C	[2]
Solubility in Water	211 g/L at 25 °C	[2]
Stability	Stable under neutral and alkaline conditions.[4]	

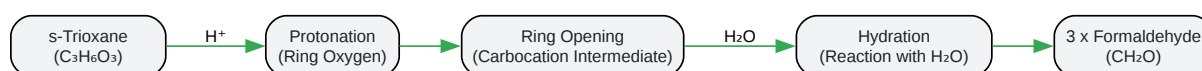
Degradation Pathways

The primary degradation pathways of s-trioxane are acid-catalyzed hydrolysis and thermal decomposition. Photolytic degradation is also a potential pathway, although less studied. Under all these degradation routes, the principal degradation product is formaldehyde (CH₂O).

Acid-Catalyzed Hydrolysis

s-Trioxane is stable in neutral and alkaline aqueous solutions but readily undergoes depolymerization to formaldehyde in the presence of acids.[4] This reaction follows first-order kinetics.[4]

The acid-catalyzed hydrolysis of s-trioxane proceeds via protonation of one of the oxygen atoms in the ring, followed by ring-opening to form a carbocation intermediate. This intermediate then reacts with water, leading to the eventual release of three molecules of formaldehyde.



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of s-trioxane.

The rate of acid-catalyzed hydrolysis is dependent on the acid concentration and temperature. Table 2 summarizes the time required for the depolymerization of s-trioxane under various acidic conditions and temperatures.

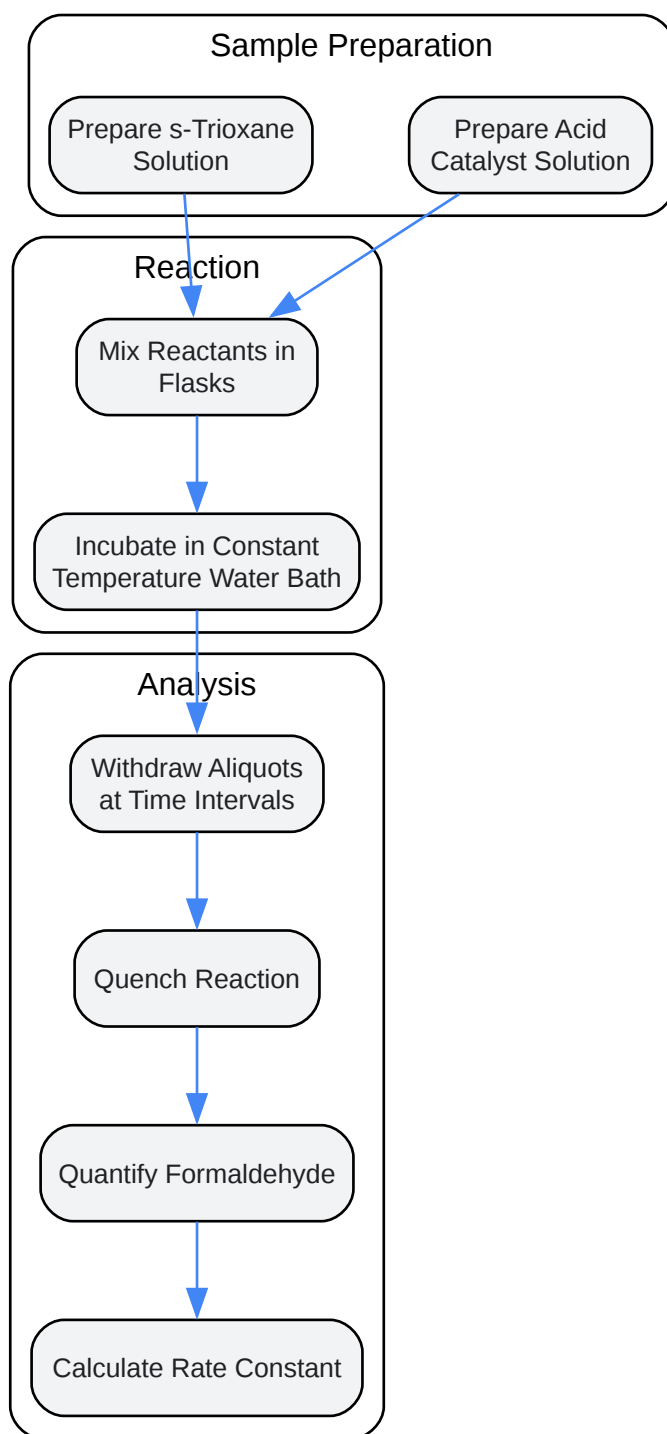
Table 2: Time Required for Depolymerization of s-Trioxane in Aqueous Acidic Solutions[4]

Acid	Concentration	Temperature (°C)	Time for 10% Depolymerization	Time for 50% Depolymerization	Time for 90% Depolymerization
H ₂ SO ₄	0.1%	20	27.9 hr	19.3 days	64 days
H ₂ SO ₄	0.1%	40	5.3 hr	36.8 hr	122 hr
H ₂ SO ₄	0.1%	70	10.1 min	70 min	233 min
H ₂ SO ₄	0.1%	95	2.4 min	16.6 min	55 min
HCl	0.05%	40	10.6 hr	73.5 hr	244 hr
HCl	0.05%	70	14.6 min	101 min	336 min
HCl	0.05%	95	5 min	34.7 min	115 min

A typical experimental setup to determine the kinetics of acid-catalyzed hydrolysis of s-trioxane is as follows:

- Materials and Reagents:
 - s-Trioxane (99+% purity)
 - Deionized water
 - Standardized solutions of strong acids (e.g., HCl, H₂SO₄) at various concentrations
 - Sodium sulfite solution (for formaldehyde quantification)
 - Standardized sulfuric acid for titration
 - Thymolphthalein indicator
 - Constant temperature water bath
 - Reaction flasks with stoppers
 - Pipettes and burettes

- Procedure:
 1. Prepare solutions of s-trioxane of a known concentration in deionized water.
 2. In separate reaction flasks, place a known volume of the s-trioxane solution and the acidic catalyst solution.
 3. Place the flasks in a constant temperature water bath to initiate the reaction.
 4. At regular time intervals, withdraw an aliquot from each reaction flask.
 5. Quench the reaction by neutralizing the acid with a suitable base or by high dilution.
 6. Quantify the amount of formaldehyde produced in the aliquot using a suitable analytical method, such as the sodium sulfite method.^[4] This involves titrating the liberated sodium hydroxide with a standard acid.
 7. The concentration of unreacted s-trioxane at each time point can be calculated from the amount of formaldehyde produced.
 8. Plot the natural logarithm of the s-trioxane concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k').
 9. The second-order rate constant can be determined by dividing k' by the concentration of the acid catalyst.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for hydrolysis kinetics.

Thermal Degradation

s-Trioxane undergoes thermal decomposition at elevated temperatures, yielding three molecules of formaldehyde. This process is a unimolecular reaction.

The rate of thermal degradation is highly dependent on temperature and pressure. Table 3 presents the first-order rate constants for the thermal decomposition of s-trioxane under various conditions.

Table 3: First-Order Rate Constants for the Thermal Decomposition of s-Trioxane

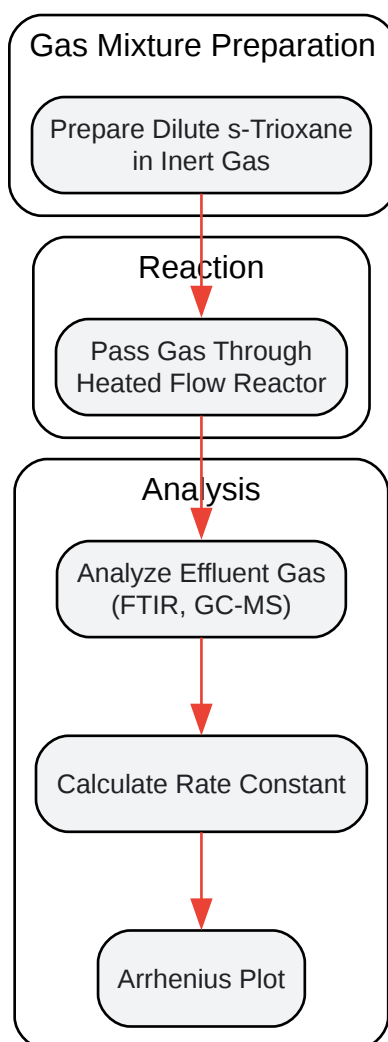
Temperature (K)	Pressure (Torr)	Rate Constant (s ⁻¹)	Reference(s)
523 - 603	> 500	$k = 10^{15.78} \exp(-50900/RT)$	[4]
700 - 800	760 (Atmospheric)	$k = 10^{15.28} \exp(-47500/RT)$	[5]
775 - 1082	~900	-	[4]

R is the gas constant in cal/mol·K

The study of thermal degradation kinetics of s-trioxane can be carried out using a flow reactor or a shock tube apparatus.

- Materials and Equipment:
 - s-Trioxane
 - Inert carrier gas (e.g., Argon, Nitrogen)
 - Flow reactor or shock tube
 - High-temperature furnace
 - Analytical instrument for formaldehyde detection (e.g., FTIR, GC-MS)
 - Mass flow controllers
- Procedure (Flow Reactor Method):

1. A dilute mixture of s-trioxane in an inert carrier gas is prepared with a known concentration.
2. The gas mixture is passed through a heated flow reactor maintained at a constant temperature.
3. The residence time of the gas in the reactor is controlled by the flow rate.
4. The effluent gas from the reactor is analyzed for the concentration of unreacted s-trioxane and the formaldehyde produced.
5. The experiment is repeated at different temperatures and residence times.
6. The first-order rate constant is calculated from the extent of decomposition at each temperature.
7. An Arrhenius plot of $\ln(k)$ versus $1/T$ allows for the determination of the activation energy and the pre-exponential factor.



[Click to download full resolution via product page](#)

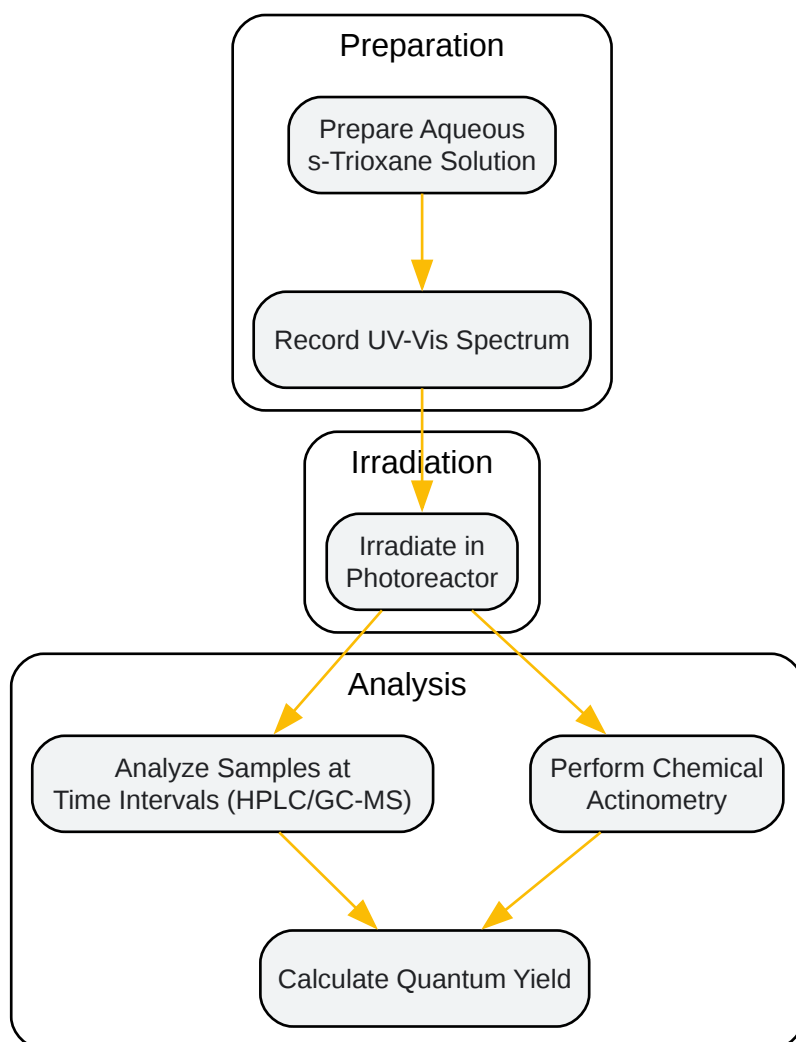
Caption: Experimental workflow for thermal degradation.

Photolytic Degradation

Direct photolytic degradation studies of s-trioxane are not extensively reported in the literature. However, as a cyclic ether, it may be susceptible to photolysis, particularly under UV irradiation. The degradation would likely proceed through the homolytic cleavage of a C-O bond, leading to the formation of radical intermediates that would ultimately rearrange to form formaldehyde.

Based on general protocols for studying the photolysis of organic compounds in aqueous solutions, the following experimental design could be employed to investigate the photolytic degradation of s-trioxane:

- Materials and Equipment:
 - s-Trioxane
 - High-purity water (HPLC grade)
 - UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm)
 - Quartz reaction vessels
 - Actinometer solution (e.g., potassium ferrioxalate) for quantum yield determination
 - HPLC with a suitable detector (e.g., DAD) or GC-MS for analysis
 - Spectrophotometer for measuring UV absorbance
- Procedure:
 1. Prepare an aqueous solution of s-trioxane of known concentration.
 2. Determine the UV-Vis absorption spectrum of the s-trioxane solution to identify the wavelength of maximum absorbance.
 3. Irradiate the s-trioxane solution in the photoreactor for specific time intervals.
 4. At each time point, withdraw a sample and analyze for the concentration of s-trioxane and any potential degradation products using HPLC or GC-MS.
 5. To determine the quantum yield, perform chemical actinometry to measure the photon flux of the UV lamp.
 6. The quantum yield (Φ) can be calculated using the following equation: $\Phi = (\text{moles of s-trioxane degraded}) / (\text{moles of photons absorbed})$



[Click to download full resolution via product page](#)

Caption: Proposed workflow for photolytic degradation.

Analytical Methods for Degradation Products

The primary degradation product of s-trioxane is formaldehyde. Several analytical methods can be employed for its detection and quantification.

Table 4: Analytical Methods for the Determination of Formaldehyde

Method	Principle	Application	Reference(s)
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)	Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and detection.	Quantification of formaldehyde in various matrices.	-
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation of volatile compounds followed by mass-based identification and quantification.	Identification and quantification of formaldehyde and other potential degradation byproducts.	-
Sodium Sulfite Method	Titrimetric method based on the reaction of formaldehyde with sodium sulfite to liberate sodium hydroxide.	Quantification of formaldehyde in aqueous solutions.	[4]
Fourier-Transform Infrared (FTIR) Spectroscopy	Measurement of the absorption of infrared radiation by formaldehyde molecules.	In-situ monitoring of formaldehyde in the gas phase during thermal degradation studies.	[4]

Conclusion

s-Trioxane is a stable compound under neutral and alkaline conditions. Its degradation is primarily driven by acid-catalyzed hydrolysis and thermal decomposition, both of which result in the formation of formaldehyde. The kinetics of these degradation processes are well-documented and can be controlled by adjusting parameters such as pH, temperature, and pressure. While photolytic degradation is a plausible pathway, it requires further investigation to determine its significance. The experimental protocols and quantitative data presented in this

guide provide a solid foundation for researchers and professionals working with s-trioxane to ensure its appropriate handling, storage, and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 1,3,5-Trioxane - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. 1,3,5-Trioxane | C3H6O3 | CID 8081 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. chemistry.mdma.ch \[chemistry.mdma.ch\]](https://chemistry.mdma.ch)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [Stability and Degradation of s-Trioxane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13752080/docs#stability-and-degradation-of-s-trioxane-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b13752080/docs#stability-and-degradation-of-s-trioxane-an-in-depth-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)